molecular formula C17H21ClF3N3S B12754718 Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 89663-29-6

Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride

Cat. No.: B12754718
CAS No.: 89663-29-6
M. Wt: 391.9 g/mol
InChI Key: OSHDJGFXCUAOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:

    Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 3-(trifluoromethyl)phenyl chloride.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, using solvents like dichloromethane or ethanol.

    Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, followed by purification processes like distillation or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions might target the piperazine ring or the trifluoromethyl group.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, compounds like this one are explored for their therapeutic potential, including as anti-inflammatory, anti-cancer, or anti-infective agents.

Industry

Industrially, such compounds might be used in the production of specialty chemicals or as additives in various formulations.

Mechanism of Action

The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but common targets include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-phenyl-: Similar structure but lacks the trifluoromethyl group.

    Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-chlorophenyl)-: Similar structure but with a chlorine substituent instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride may confer unique properties, such as increased lipophilicity or altered metabolic stability, making it distinct from other piperazine derivatives.

Properties

CAS No.

89663-29-6

Molecular Formula

C17H21ClF3N3S

Molecular Weight

391.9 g/mol

IUPAC Name

4-methyl-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazole;hydrochloride

InChI

InChI=1S/C17H20F3N3S.ClH/c1-13-16(24-12-21-13)5-6-22-7-9-23(10-8-22)15-4-2-3-14(11-15)17(18,19)20;/h2-4,11-12H,5-10H2,1H3;1H

InChI Key

OSHDJGFXCUAOBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.